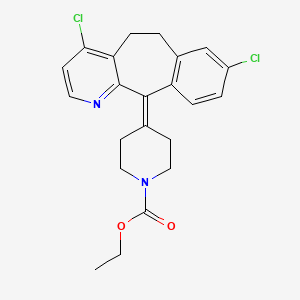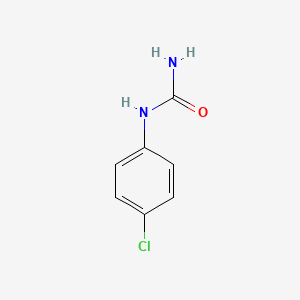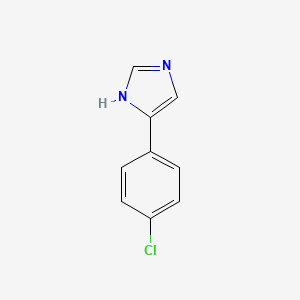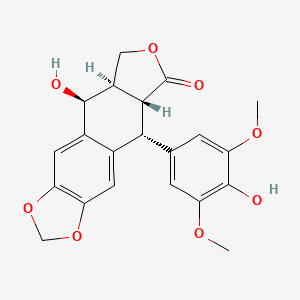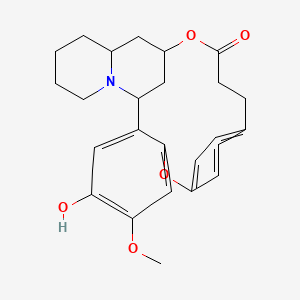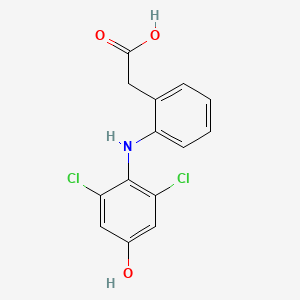
A-674563
Descripción general
Descripción
A-674563 is a potent and selective AKT1 inhibitor . It is also known to inhibit PKA, CDK2, GSK3β, and ERK2 . It is an orally available ATP-competitive pan-AKT (PKB, protein Kinase B) inhibitor with additional potency against PKA, Cdk2 GSK3β .
Synthesis Analysis
A-674563 is a synthetic compound . It is commonly used in research settings, particularly in the study of non-small cell lung cancer (NSCLC). It has been found to be more effective at reducing NSCLC cell survival compared to the pan-AKT inhibitor MK-2206 .Molecular Structure Analysis
The molecular formula of A-674563 is C22H22N4O . It has a molecular weight of 358.44 . It belongs to the class of organic compounds known as amphetamines and derivatives .Chemical Reactions Analysis
A-674563 has been found to increase the expression of p-AKT (Ser473) and p-AKT (Thr308) in cell lines. It also increased p-AKT-1 and p-AKT-2 expression in A549 cells and increased expression over time in A427 cells .Physical And Chemical Properties Analysis
A-674563 is a solid substance . It has a molecular weight of 394.9 and a molecular formula of C22H22N4O.CIH . It is soluble in DMSO to 50 mM .Aplicaciones Científicas De Investigación
Non-Small Cell Lung Cancer (NSCLC) Treatment
A-674563 has been identified as a putative AKT1 inhibitor that also suppresses CDK2 activity. This compound has shown to inhibit human NSCLC cell growth more effectively than the pan-AKT inhibitor MK-2206 . The selective inhibition of AKT-1 by A-674563 is a promising therapeutic strategy for NSCLC treatment, as it significantly reduces NSCLC cell survival .
Cell Cycle Progression Alteration
The efficacy of A-674563 in NSCLC treatment may be attributed to its off-target effects on CDK2 inhibition , which leads to altered cell cycle progression . This suggests that A-674563 could be used to study the mechanisms of cell cycle regulation and potentially develop new strategies for cancer therapy.
Inflammasome Activation Suppression
A-674563 has been shown to suppress the activation of the NLRP3 inflammasome in cardiomyocytes following β-adrenoceptor activation . This indicates that A-674563 could be used in research to explore the regulatory pathways of inflammasomes and their role in various inflammatory diseases.
AKT Pathway Investigation
The compound’s ability to increase the expression of p-AKT (Ser473) and p-AKT (Thr308) makes it a valuable tool for studying the AKT signaling pathway . Researchers can use A-674563 to dissect the complex interactions within the AKT pathway and its implications in cellular processes like growth and metabolism.
Tumorigenesis Studies
Given the opposing roles of different AKT isoforms in lung tumorigenesis, A-674563’s selective inhibition of AKT-1 over other isoforms provides a unique approach to study tumor development and progression .
Pharmacological Research
A-674563’s distinct inhibitory action on AKT1 compared to pan-AKT inhibitors like MK-2206 opens up new avenues for pharmacological research . It can be used to understand the differential effects of selective versus broad-spectrum inhibition in drug development .
Metabolic Regulation Analysis
As AKT is a central regulator of cellular metabolism, A-674563 can be utilized to investigate metabolic pathways and their dysregulation in diseases like cancer and diabetes .
Drug Resistance Mechanisms
A-674563 can help in understanding the mechanisms behind drug resistance, especially in cancers where AKT pathway mutations lead to resistance against standard treatments .
Mecanismo De Acción
Target of Action
A-674563 primarily targets AKT1 , a serine-threonine kinase . AKT1 plays a central role in various cellular processes such as growth, proliferation, survival, and metabolism . In addition to AKT1, A-674563 also inhibits PKA and CDK2 .
Mode of Action
A-674563 interacts with its targets by binding to them, thereby inhibiting their activity. The inhibition of AKT1, PKA, and CDK2 leads to changes in cellular processes regulated by these kinases .
Biochemical Pathways
The inhibition of AKT1, PKA, and CDK2 by A-674563 affects several biochemical pathways. These pathways are involved in cellular growth, proliferation, survival, and metabolism .
Pharmacokinetics
It is known that a-674563 is soluble in dmso .
Result of Action
The inhibition of AKT1, PKA, and CDK2 by A-674563 leads to a decrease in cellular growth and proliferation. For example, A-674563 has been found to be more effective at reducing the survival of non-small cell lung cancer (NSCLC) cells compared to a pan-AKT inhibitor .
Safety and Hazards
A-674563 is toxic and can cause skin irritation and serious eye damage . It may also damage fertility or the unborn child and may cause damage through prolonged or repeated exposure . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-15-21-11-17(7-8-22(21)26-25-15)18-10-20(13-24-12-18)27-14-19(23)9-16-5-3-2-4-6-16/h2-8,10-13,19H,9,14,23H2,1H3,(H,25,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNUQXPIQBZCMR-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@H](CC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462115 | |
| Record name | A-674563 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2s)-1-{[5-(3-Methyl-1h-Indazol-5-Yl)pyridin-3-Yl]oxy}-3-Phenylpropan-2-Amine | |
CAS RN |
552325-73-2 | |
| Record name | A-674563 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552325732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-674563 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08568 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | A-674563 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-674563 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W2X0WGW6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





